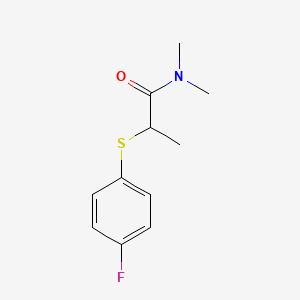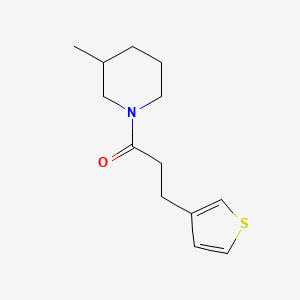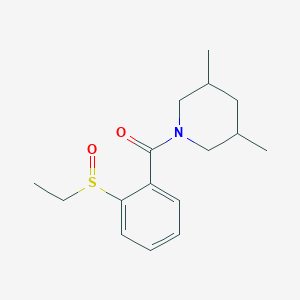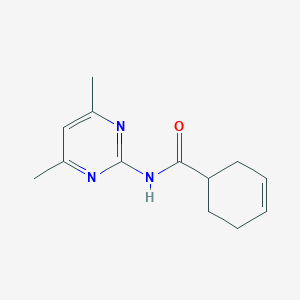
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide, also known as Fub-144, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use as a research tool. This compound is a member of the indole-based synthetic cannabinoid family and has been shown to have high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mecanismo De Acción
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide acts as an agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors found throughout the body. Upon binding to these receptors, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can activate downstream signaling pathways that modulate various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can inhibit the uptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects. Additionally, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system and downstream signaling pathways. However, one limitation of using 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide research. One area of interest is the development of more selective and potent synthetic cannabinoids for use as research tools. Additionally, further investigation into the effects of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide on various cell types and tissues is needed to fully understand its potential applications. Finally, the development of new analytical techniques for the detection and quantification of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide and other synthetic cannabinoids is needed to improve the accuracy and reliability of research findings.
Conclusion:
In conclusion, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide is a synthetic cannabinoid with potential applications in the study of the endocannabinoid system and its role in various physiological processes. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable research tool, although its potential for off-target effects should be considered. Further research is needed to fully understand the biochemical and physiological effects of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide and its potential applications in the field of cannabinoid research.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide involves the reaction of 4-fluorobenzyl chloride with N,N-dimethylpropanamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to yield the final product. The purity of the compound can be improved through recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has potential applications in the study of the endocannabinoid system and its role in various physiological processes. It can be used to investigate the binding affinity and selectivity of CB1 and CB2 receptors, as well as their downstream signaling pathways. Additionally, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can be used to study the effects of synthetic cannabinoids on various cell types and tissues, including neuronal and immune cells.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGBXOADRTCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)







![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)
